N-(1-methoxypropan-2-yl)-4-methylcyclohexan-1-amine
Overview
Description
N-(1-methoxypropan-2-yl)-4-methylcyclohexan-1-amine is a useful research compound. Its molecular formula is C11H23NO and its molecular weight is 185.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
The synthesis of cyclic dipeptidyl ureas through Ugi reactions, which utilize cyclohexyl or benzyl isocyanide among others, represents a novel class of pseudopeptidic triazines. These compounds, including their hydroxy and O-methyl derivatives, serve as versatile precursors in synthetic chemistry for developing complex molecules with potential biological activities (Sañudo et al., 2006).
Material Sciences
The development of 4-silacyclohexanones and (4-silacyclohexan-1-yl)amines containing various silicon protecting groups highlights the importance of these compounds as functional building blocks. These materials are crucial for the synthesis of complex organosilicon compounds, showcasing the versatility of silicon chemistry in creating novel materials with unique properties (Fischer et al., 2014).
Catalysis
The palladium(II) complexes of (pyridyl)imine ligands, used as catalysts for the methoxycarbonylation of olefins, demonstrate the role of N-(1-methoxypropan-2-yl)-4-methylcyclohexan-1-amine related compounds in facilitating chemical transformations. These complexes enable the efficient conversion of higher olefins to linear and branched esters, underscoring the potential of these catalysts in industrial applications (Zulu et al., 2020).
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-4-methylcyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-9-4-6-11(7-5-9)12-10(2)8-13-3/h9-12H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYRHLOXGORWFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(C)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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